erythro-Glycopyrronium bromide

Catalog No.
S895135
CAS No.
51186-83-5
M.F
C19H28BrNO3
M. Wt
398.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
erythro-Glycopyrronium bromide

CAS Number

51186-83-5

Product Name

erythro-Glycopyrronium bromide

IUPAC Name

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide

Molecular Formula

C19H28BrNO3

Molecular Weight

398.3 g/mol

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m0./s1

InChI Key

VPNYRYCIDCJBOM-QQTWVUFVSA-M

SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Isomeric SMILES

C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

The exact mass of the compound erythro-Glycopyrronium bromide is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of glycopyrronium bromide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

erythro-Glycopyrronium bromide (CAS 51186-83-5) is a highly potent, long-acting muscarinic antagonist (LAMA) characterized by its specific (3R,2'S / 3S,2'R) diastereomeric configuration. As a quaternary ammonium salt, it exhibits limited systemic absorption, making it highly suitable for targeted therapies such as chronic obstructive pulmonary disease (COPD) management. From a procurement perspective, securing the isolated erythro diastereomer is critical, as it constitutes the pharmacologically active and regulatory-approved form (e.g., NVA237), distinct from its threo counterpart which exhibits different solubility, crystallization kinetics, and receptor binding affinities.

Procuring a generic or mixed-diastereomer glycopyrronium bromide introduces unacceptable variability in both manufacturing and clinical efficacy. The erythro and threo stereoisomers possess distinct physicochemical properties; for instance, their 5-nitroisophthalate salts exhibit inverse solubility profiles in organic solvents, which drastically alters crystallization yields and downstream processability[1]. Furthermore, the erythro form demonstrates significantly higher potency at the M3 muscarinic receptor. Substituting the pure erythro form with a crude erythro/threo mixture or the isolated threo isomer results in sub-optimal bronchodilation, failure to meet stringent pharmacopeial impurity limits, and unpredictable formulation stability in dry powder inhalers.

Superior M3 Muscarinic Receptor Affinity vs. Threo-Isomer

The erythro diastereomer of glycopyrronium bromide exhibits significantly higher pharmacological potency at muscarinic receptors compared to the threo form. Clinical and in vitro binding assays demonstrate that the erythro configuration provides the optimal spatial orientation for binding the M3 receptor, which mediates bronchoconstriction. Consequently, the erythro form drives the primary therapeutic efficacy in COPD treatments, while the threo form is substantially less potent and is typically relegated to alternative antispasmodic applications or treated as a process impurity .

Evidence DimensionPharmacological potency at muscarinic receptors
Target Compound DataHigh M3 receptor affinity and potent bronchodilatory action (erythro-form)
Comparator Or Baselinethreo-Glycopyrronium bromide
Quantified DifferenceThe erythro form exhibits superior M3 receptor blockade, whereas the threo form is relegated to lower-potency antispasmodic roles.
ConditionsIn vitro receptor binding and clinical efficacy assays

Procuring the pure erythro form is mandatory for achieving the target therapeutic efficacy and dosing profiles required for COPD inhalation formulations.

Differential Solubility for High-Yield API Purification

During the synthesis of glycopyrronium salts, the erythro and threo diastereomers must be separated to meet API specifications. When converted to intermediate 5-nitroisophthalic acid salts in organic solvent/water mixtures (e.g., acetone/water), the threo salt preferentially crystallizes due to its lower solubility. This stark solubility differential allows process chemists to isolate the erythro form with high diastereomeric excess by recovering it directly from the mother liquor, ensuring compliance with stringent API purity requirements [1].

Evidence DimensionSolubility of 5-nitroisophthalate intermediate salts
Target Compound DataHigh solubility (erythro-salt remains in solution)
Comparator Or Baselinethreo-glycopyrrolate 5-nitroisophthalate salt
Quantified DifferenceThreo-salt precipitates preferentially, enabling quantitative separation and >98% purity recovery of the highly soluble erythro-salt.
ConditionsCrystallization in acetone/water or similar organic solvent mixtures

Understanding this solubility difference is critical for scaling up API manufacturing and ensuring the final product meets strict pharmacopeial limits for threo-isomer impurities.

Faster Onset and Favorable Safety Profile vs. Tiotropium

When compared to other established LAMAs like tiotropium bromide, erythro-glycopyrronium bromide demonstrates a distinct pharmacokinetic and safety advantage. Human clinical studies (e.g., the GLOW trials) indicate that erythro-glycopyrronium provides a faster onset of action and sustained 24-hour bronchodilation. Furthermore, clinical data suggest it induces fewer cardiovascular side effects than tiotropium, attributed to its highly specific affinity ratio for M3 over M2 muscarinic receptors, minimizing unwanted cardiac vagal blockade.

Evidence DimensionCardiovascular side effect profile and onset of action
Target Compound DataFast onset with reduced cardiovascular effects (erythro-glycopyrronium)
Comparator Or BaselineTiotropium bromide (standard LAMA)
Quantified DifferenceFaster clinical onset and lower incidence of M2-mediated cardiac effects compared to tiotropium.
ConditionsIn vivo models and human clinical trials (stable COPD)

Buyers formulating next-generation COPD therapies should select erythro-glycopyrronium over older LAMAs to achieve a superior safety and efficacy profile in their final drug product.

Active Pharmaceutical Ingredient (API) for COPD Inhalers

The pure erythro-glycopyrronium bromide is the essential active component for formulating dry powder inhalers (DPIs) and nebulizer solutions targeting chronic obstructive pulmonary disease, where maximum M3 receptor potency is required.

Precursor for Advanced Anticholinergic Formulations

Used as a high-purity starting material in the development of novel topical therapeutics where precise control over the erythro/threo ratio is necessary to dictate skin penetration and local efficacy.

Reference Standard in Analytical Chemistry

Procured as a highly pure analytical reference standard for HPLC/MS method development to quantify diastereomeric purity and detect threo-isomer impurities in commercial glycopyrrolate batches[1].

Pharmacological Baseline in Muscarinic Receptor Assays

Utilized as a highly selective M3 antagonist baseline in in vitro pharmacological screening assays to evaluate the relative binding affinities of novel experimental anticholinergic compounds [1].

UNII

68EL47CXSP

Other CAS

129784-12-9
51186-83-5

Wikipedia

(2R,3S)-glycopyrronium bromide

Dates

Last modified: 08-16-2023

Explore Compound Types